molecular formula C14H19N3O5 B2693241 (R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1286208-30-7

(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2693241
CAS No.: 1286208-30-7
M. Wt: 309.322
InChI Key: VZFLNSWDDBREJL-SNVBAGLBSA-N
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Description

®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitropyridine moiety, and a tert-butyl ester group. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Nitropyridine Moiety: This step involves the nucleophilic substitution of a halogenated pyridine with a nitro group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Introduction of various substituents on the pyridine ring.

Scientific Research Applications

®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.

    tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: Without the ® configuration, representing a racemic mixture.

    3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: Without the tert-butyl group.

Uniqueness

®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific ® configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the tert-butyl group also influences its chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl (3R)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFLNSWDDBREJL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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